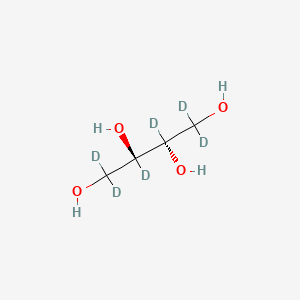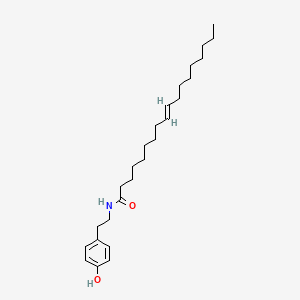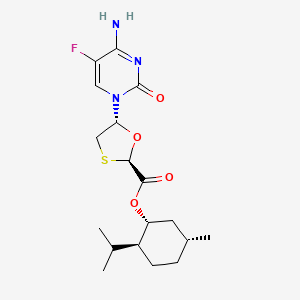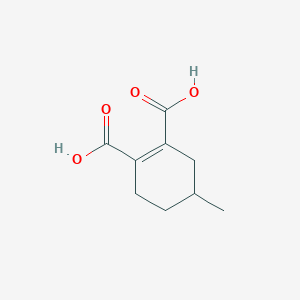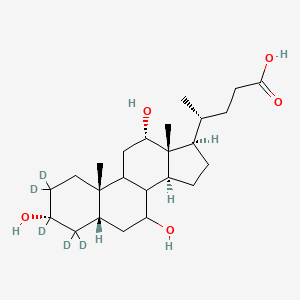
Cholic Acid-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cholic Acid-d5 is a deuterium-labeled derivative of cholic acid, a major primary bile acid produced in the liver. The compound is characterized by the replacement of five hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This modification makes this compound particularly useful in various scientific research applications, especially in the fields of mass spectrometry and metabolic studies .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Cholic Acid-d5 typically involves the deuteration of cholic acid. This process can be achieved through several methods, including catalytic exchange reactions where cholic acid is exposed to deuterium gas in the presence of a catalyst. Another common method involves the use of deuterated reagents in the synthesis pathway of cholic acid .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and consistent deuteration. The final product is then purified through crystallization and other separation techniques to achieve the desired isotopic purity .
化学反应分析
Types of Reactions: Cholic Acid-d5 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: this compound can be oxidized to form different bile acid derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced bile acids.
Substitution: this compound can participate in substitution reactions where functional groups are replaced with other groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be employed depending on the desired substitution
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted bile acid derivatives, which are useful in different biochemical and pharmacological studies .
科学研究应用
Cholic Acid-d5 has a wide range of applications in scientific research:
Chemistry: It is used as an internal standard in mass spectrometry to quantify bile acids and other metabolites.
Biology: The compound helps in studying bile acid metabolism and its role in various physiological processes.
Medicine: this compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of bile acids.
Industry: It is employed in the development of new drugs and therapeutic agents targeting bile acid pathways .
作用机制
Cholic Acid-d5 exerts its effects by mimicking the behavior of natural cholic acid. It facilitates the absorption of fats and the excretion of cholesterol by forming micelles in the intestine. The deuterium labeling allows researchers to track and study these processes more accurately. The molecular targets include bile acid receptors such as FXR and TGR5, which play crucial roles in regulating bile acid homeostasis and metabolic pathways .
相似化合物的比较
Chenodeoxycholic Acid-d5: Another deuterium-labeled bile acid used in similar research applications.
Deoxythis compound: A deuterated form of deoxycholic acid, used for studying fat emulsification and cholesterol metabolism.
Uniqueness: this compound is unique due to its specific deuterium labeling, which provides distinct advantages in mass spectrometry and metabolic studies. Its ability to mimic natural cholic acid while being easily traceable makes it an invaluable tool in both basic and applied research .
属性
分子式 |
C24H40O5 |
|---|---|
分子量 |
413.6 g/mol |
IUPAC 名称 |
(4R)-4-[(3R,5S,7R,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7,12-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18?,19-,20+,22?,23+,24-/m1/s1/i8D2,10D2,15D |
InChI 键 |
BHQCQFFYRZLCQQ-MFZFCIHOSA-N |
手性 SMILES |
[2H][C@]1(C(C[C@]2([C@@H](C1([2H])[2H])C[C@H](C3C2C[C@@H]([C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=O)O)C)O)O)C)([2H])[2H])O |
规范 SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


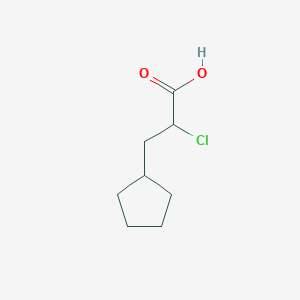
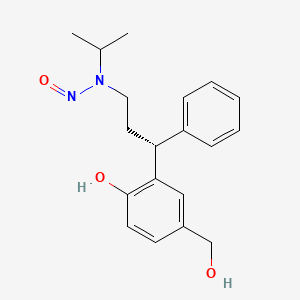
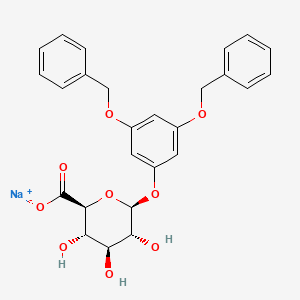
![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrochloride](/img/structure/B13840466.png)
![1,1-bis[(4-Fluorophenyl)methyl]-3-[(4-isobutoxyphenyl)methyl]urea](/img/structure/B13840473.png)
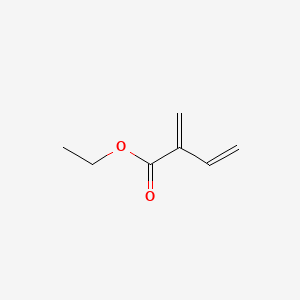
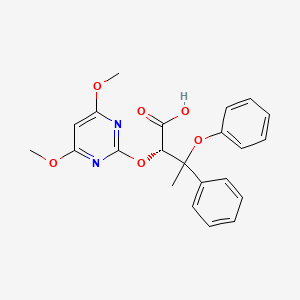
![3-methoxy-4-[(E)-(6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-ylidene)methyl]phenol;dihydrochloride](/img/structure/B13840494.png)
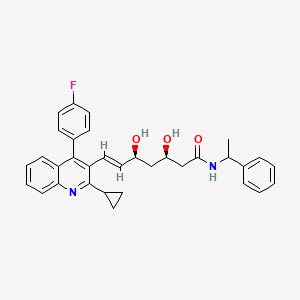
![N-[(2,4-Difluorophenyl)methyl]-1,4-dihydro-5-hydroxy-4-oxo-3-pyridinecarboxamide](/img/structure/B13840506.png)
